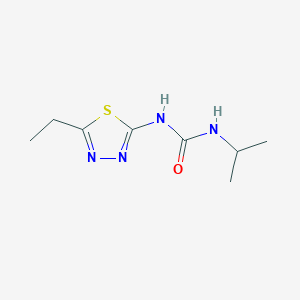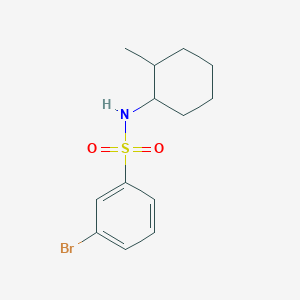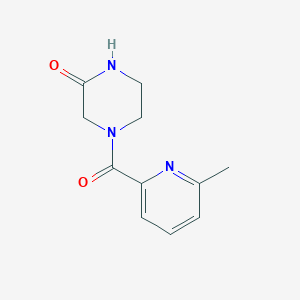
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea, also known as EPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. EPTU is a thiadiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The exact mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its overall biological activity.
Biochemical and Physiological Effects:
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of immune system function. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea. One area of interest is the development of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea-based therapies for cancer and neurodegenerative diseases. Another area of interest is the further exploration of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea's immunomodulatory effects, which may have applications in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea and its potential applications in other areas of scientific research.
Méthodes De Synthèse
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea can be synthesized using a variety of methods, including the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 3-isopropylisourea hydrochloride. This reaction results in the formation of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea as a white crystalline solid, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in cancer treatment. In neurobiology, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea has been shown to have immunomodulatory effects, making it a potential candidate for use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS/c1-4-6-11-12-8(14-6)10-7(13)9-5(2)3/h5H,4H2,1-3H3,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANVSMTYLHGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)

![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)

![5-Methyl-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]oxolan-2-one](/img/structure/B7529087.png)


![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)
![5-chloro-2-fluoro-N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7529105.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)